benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Overview
Description
Benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as BBOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBOA is a derivative of coumarin, a natural compound found in many plants. The synthesis of BBOA involves the reaction of butyl coumarin with benzyl bromoacetate.
Mechanism of Action
The mechanism of action of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, studies have suggested that benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate may exert its effects through the inhibition of enzymes involved in cell proliferation and the induction of oxidative stress.
Biochemical and Physiological Effects:
benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects. Studies have demonstrated that benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate can induce apoptosis in cancer cells by activating the caspase pathway. benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
One advantage of using benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. However, one limitation of using benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One direction is the development of new fluorescent probes based on benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate for the detection of other metal ions. Another direction is the further study of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate's anticancer properties, including the identification of its molecular targets and the development of new anticancer drugs based on benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate. Additionally, the study of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate's effects on other enzymes and biological processes could lead to the discovery of new therapeutic targets.
Scientific Research Applications
Benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate has potential applications in various fields of scientific research. One of the main applications of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate is as a fluorescent probe for the detection of metal ions. benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to selectively bind to metal ions such as copper and iron, resulting in fluorescence emission. This property of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate makes it a useful tool for the detection of metal ions in biological samples.
benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been studied for its potential anticancer properties. Studies have shown that benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate can induce apoptosis, or programmed cell death, in cancer cells. This property of benzyl [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetate makes it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
benzyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-2-3-9-17-12-21(23)27-20-13-18(10-11-19(17)20)25-15-22(24)26-14-16-7-5-4-6-8-16/h4-8,10-13H,2-3,9,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBIINGDAGNLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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